benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of benzylamine with a suitable pyrazole derivative. One common method is the reaction of benzylamine with 1-isopropyl-3-pyrazolecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the isopropyl group.
1-Isopropyl-3-pyrazolecarboxaldehyde: Precursor in the synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine.
Benzylamine: Basic structure without the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H |
InChI Key |
HQAMYGXFRVUSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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